(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide is a complex organic compound that features a cyano group, a hydroxypiperidine moiety, and a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Hydroxypiperidine Moiety: This can be achieved by reacting piperidine with appropriate reagents to introduce the hydroxyl group.
Attachment of the Phenyl Ring: The hydroxypiperidine is then coupled with a phenyl ring through a substitution reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction with an appropriate amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: The compound is used to study the effects of hydroxypiperidine derivatives on various biological pathways and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in pharmaceutical research.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the PI3K/Akt pathway, leading to inhibition of cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one: This compound shares the hydroxypiperidine moiety but differs in the presence of chlorophenyl groups.
Pyrimidine Derivatives: These compounds also contain the hydroxypiperidine group and are studied for their anticancer properties.
Uniqueness
(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13(2)20-18(23)15(12-19)11-14-3-5-16(6-4-14)21-9-7-17(22)8-10-21/h3-6,11,13,17,22H,7-10H2,1-2H3,(H,20,23)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJSLOZYTUWHRV-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)N2CCC(CC2)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)N2CCC(CC2)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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